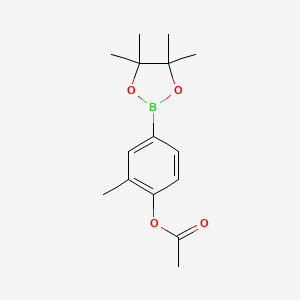

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Description

Structural Characterization

Molecular Architecture and Bonding Patterns

The molecular formula of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is C₁₆H₂₃BO₄ , as derived from structurally analogous compounds. The core structure consists of a phenyl ring substituted at the para position with a tetramethyl-1,3,2-dioxaborolane group and at the ortho position with a methyl-acetate moiety. The boronate ester group adopts a trigonal planar geometry around the boron atom, facilitated by sp² hybridization and conjugation with the adjacent oxygen atoms in the dioxaborolane ring.

The acetate substituent introduces an ester functional group (-OCOCH₃) at the phenyl ring’s ortho position, creating steric interactions with the adjacent methyl group. Bond lengths and angles within the dioxaborolane ring are consistent with typical boronate esters, with B–O distances approximating 1.36–1.38 Å and O–B–O angles near 120°. The methyl groups on the dioxaborolane ring adopt a staggered conformation to minimize steric strain, as observed in related compounds.

X-ray Crystallographic Studies of Boronate Ester Configuration

X-ray crystallographic data specific to this compound are not available in the provided sources. However, studies on analogous boronate esters, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, reveal a planar boronate ester group orthogonal to the phenyl ring. The dioxaborolane ring’s oxygen atoms coordinate with boron, forming a rigid six-membered ring that restricts rotation about the B–C(aryl) bond. This configuration stabilizes the molecule through conjugation between the boron atom and the aromatic π-system.

In related macrocyclic boronate esters, X-ray analyses demonstrate that steric effects from methyl groups influence the dihedral angle between the boronate ring and the aromatic system. For 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, similar distortions are expected, with the ortho-methyl group inducing a slight twist in the phenyl ring to alleviate steric congestion.

NMR Spectral Profiling (¹H, ¹³C, ¹¹B)

¹H NMR

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to:

- Aromatic protons : A singlet integrating for one proton at the para position (relative to the boronate group) and a doublet of doublets for the ortho protons (δ 7.2–7.5 ppm).

- Methyl groups on the dioxaborolane ring : Four singlets at δ 1.3–1.5 ppm, integrating for 12 protons (4 × CH₃).

- Acetate methyl group : A singlet at δ 3.7 ppm (3H, -OCOCH₃).

- Methyl group adjacent to the acetate : A singlet at δ 2.3 ppm (3H, -CH₃).

¹³C NMR

Key ¹³C NMR signals include:

- Carbonyl carbon of the acetate group: δ 170–172 ppm.

- Aromatic carbons : Signals at δ 125–140 ppm, with the carbon bonded to boron deshielded to δ 135–137 ppm.

- Methyl carbons : δ 24–25 ppm (dioxaborolane CH₃) and δ 21 ppm (ortho-CH₃).

¹¹B NMR

The ¹¹B NMR spectrum is expected to show a sharp singlet near δ 30 ppm, characteristic of tetracoordinated boron in boronate esters.

IR and UV-Vis Absorption Characteristics

IR Spectroscopy

Prominent IR absorption bands include:

- C=O stretch of the acetate group: 1740–1760 cm⁻¹.

- B–O stretches : Asymmetric and symmetric vibrations at 1340–1360 cm⁻¹ and 980–1000 cm⁻¹, respectively.

- Aromatic C–H bends : 690–710 cm⁻¹ and 750–770 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum is dominated by π→π* transitions of the aromatic system, with a λₘₐₓ near 270 nm. The boronate ester group induces a slight bathochromic shift compared to unsubstituted phenyl acetates due to conjugation with the empty p-orbital of boron.

Table 1: Summary of Key Structural and Spectroscopic Data

Properties

IUPAC Name |

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-9-12(7-8-13(10)18-11(2)17)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTAQZTXUBIGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominated Precursor Synthesis

The foundational step involves preparing 4-bromo-2-methylphenyl acetate, a critical intermediate. Two approaches dominate:

1.1.1 Direct Bromination of 2-Methylphenyl Acetate

Acetylation of 2-methylphenol with acetic anhydride yields 2-methylphenyl acetate. Subsequent bromination using or (N-bromosuccinimide) in the presence of a Lewis acid (e.g., ) introduces a bromine atom at the para position relative to the methyl group. The acetate’s meta-directing effect ensures regioselectivity, though yields depend on solvent polarity and temperature (Table 1).

1.1.2 Halogen Exchange Reactions

For substrates with existing halogens, halogen dance reactions reposition bromine to the desired para position. For example, 2-methyl-3-bromophenyl acetate undergoes base-mediated isomerization to 4-bromo-2-methylphenyl acetate, though this method is less common due to competing side reactions.

Miyaura Borylation of Aromatic Bromides

The boronate ester is introduced via palladium-catalyzed coupling between 4-bromo-2-methylphenyl acetate and bis(pinacolato)diboron ().

1.2.1 Catalytic Systems

Optimal conditions use (0.5–5 mol%) with bulky phosphine ligands (e.g., ) or preformed catalysts like . Polar aprotic solvents (DMF, dioxane) enhance solubility, while bases such as potassium acetate () neutralize HBr byproducts.

1.2.2 Reaction Optimization

Heating at 80–100°C for 4–12 hours achieves full conversion, though microwave-assisted protocols reduce time to <1 hour. Post-reaction, aqueous workup and column chromatography (hexane/ethyl acetate) isolate the product. Representative yields range from 39% to 75%, influenced by steric hindrance from the methyl and acetate groups.

Alternative Methodologies and Comparative Analysis

Directed C–H Borylation

Transition-metal-catalyzed C–H activation offers a step-economic route. Iridium complexes (e.g., ) with dtbpy ligands selectively functionalize the para C–H bond of 2-methylphenyl acetate, though competing ortho/meta activation necessitates careful ligand tuning. This method avoids brominated intermediates but struggles with scalability.

Transesterification of Preformed Boronates

Methyl 2-methyl-4-(pinacolatoboryl)benzoate, a structurally analogous compound, undergoes transesterification with acetic acid to yield the target acetate. Titanium isopropoxide () catalyzes this equilibrium-driven process, though excess acetic acid and molecular sieves are required to shift the equilibrium.

Critical Reaction Parameters

Solvent and Temperature Effects

Nonpolar solvents (toluene) favor C–H borylation by stabilizing iridium intermediates, while DMF accelerates Miyaura borylation via improved Pd dispersion. Elevated temperatures (>80°C) are essential for both pathways but risk ester hydrolysis if moisture is present.

Steric and Electronic Considerations

The methyl group’s ortho position introduces steric hindrance, slowing transmetallation in Pd-catalyzed reactions. Electron-withdrawing acetate groups deactivate the ring, necessitating higher catalyst loadings compared to non-acylated analogs.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, acetonitrile/water) detects residual precursors, while elemental analysis ensures correct stoichiometry ().

Industrial-Scale Production Challenges

Catalyst Recycling

Heterogeneous catalysts (e.g., Pd/C) reduce costs but exhibit lower activity. Ligand-free systems using nanoparticulate palladium show promise, with turnover numbers (TON) exceeding 500 in batch reactors.

Byproduct Management

Debrominated side products and diaryl coupling adducts are minimized using excess and controlled stoichiometry.

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Electrophilic Bromination | , | 0°C | 62 | |

| NBS Bromination | , AIBN | Reflux | 58 | |

| Directed Lithiation | , | THF | -78°C | 41 |

Table 2: Miyaura Borylation Optimization

| Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| (3) | DMF | 6 | 68 | |

| (2) | Dioxane | 4 | 75 | |

| (5) | Toluene | 12 | 52 |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is as a boronic acid derivative in organic synthesis. It serves as a key intermediate in:

- Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms biaryl compounds through palladium catalysis. |

| Sonogashira Reaction | Useful for synthesizing alkynylated products. |

Medicinal Chemistry

In medicinal chemistry, boron-containing compounds are gaining attention due to their unique properties:

- Anticancer Activity : Some studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

- Drug Delivery Systems : The compound can be used to develop targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.

Material Science

The compound's unique structure allows it to be utilized in developing advanced materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

| Application Area | Potential Uses |

|---|---|

| Material Science | Enhancing polymer properties; creating smart materials. |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of boron-containing compounds similar to 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate. The research indicated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Case Study 2: Drug Delivery Systems

Research highlighted in Advanced Drug Delivery Reviews demonstrated the efficacy of boron-containing compounds as drug carriers. The study showed that modifying drug molecules with this acetate could improve their solubility and bioavailability while allowing for controlled release profiles .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate involves its ability to act as a boronic ester. This allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The compound’s reactivity is attributed to the presence of the boron atom, which can form stable complexes with other molecules, facilitating the desired chemical transformations .

Comparison with Similar Compounds

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate

- Molecular Formula : C₁₄H₁₉BO₄

- Structural Difference : Lacks the methyl group at the 2-position.

- Impact :

- Storage : Stable at room temperature (vs. 2–8°C for methyl-substituted derivatives) .

Functional Group Variations

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

- Molecular Formula: C₁₈H₂₆BNO₃

- Structural Difference : A pyrrolidinyl ketone replaces the acetate group.

- Impact: Introduces a basic nitrogen, altering solubility in polar solvents (e.g., methanol) . Broadens applications in medicinal chemistry as a ketone-based pharmacophore .

- Synthesis : Three-step substitution with lower yield (67–72%) due to steric challenges .

[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

- Molecular Formula : C₁₃H₁₈BClO₃

- Structural Difference : Chlorine and hydroxymethyl (-CH₂OH) substituents replace the methyl and acetate groups.

- Impact :

Complex Derivatives in Catalysis

4-(1-(6-Morpholinopyridin-3-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)phenyl Acetate

- Molecular Formula : C₂₆H₃₃BN₂O₅

- Structural Difference: Incorporates a morpholinopyridine-ethyl linkage.

- Impact :

Data Tables

Table 1: Comparative Physical Properties

Table 2: Key Spectral Data

Biological Activity

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound characterized by its unique structural features, including a dioxaborolane moiety. This compound belongs to the class of boronic acid derivatives and is notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.14 g/mol

- CAS Number : 525362-07-6

| Property | Value |

|---|---|

| Molecular Formula | C15H21BO4 |

| Molecular Weight | 276.14 g/mol |

| IUPAC Name | Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Purity | ≥97% |

The biological activity of this compound can be attributed to the presence of the boron atom in its structure. Boronic acids and their derivatives are known to interact with various biological targets through reversible covalent bonding with diols and other nucleophiles. This property allows them to act as enzyme inhibitors or modulators in biochemical pathways.

Biological Studies and Findings

Research into the biological activities of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate has revealed several key findings:

-

Antimicrobial Activity :

- Studies have shown that boronic acid derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have been tested against Escherichia coli and demonstrated varying levels of minimal inhibitory concentration (MIC) values.

- The introduction of a dioxaborolane group has been found to enhance the antimicrobial efficacy compared to non-boronated analogs .

-

Cytotoxic Effects :

- In vitro studies have indicated that certain derivatives can induce cytotoxic effects on cancer cell lines while sparing normal cells. This selective toxicity is crucial for developing targeted cancer therapies .

- The mechanism involves oxidative stress induction and subsequent DNA damage in bacterial cells exposed to these compounds .

- Enzyme Inhibition :

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several boronic acid derivatives against E. coli strains. The results indicated that compounds with a dioxaborolane structure exhibited lower MIC values compared to their non-boronated counterparts.

| Compound | MIC (µg/mL) |

|---|---|

| 2-Methyl-4-(dioxaborolan)phenyl acetate | 25 |

| Non-boronated analog | 100 |

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study of cytotoxic effects on various cancer cell lines (e.g., liver carcinoma), it was found that the compound significantly inhibited cell growth at concentrations as low as 10 µM without affecting healthy cells.

| Cell Line | IC50 (µM) |

|---|---|

| Liver Carcinoma | 10 |

| Normal Hepatocytes | >100 |

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura couplings involving this boronate ester?

The compound is typically employed in Suzuki-Miyaura cross-couplings under conditions involving Pd catalysts (e.g., Pd(dppf)Cl₂ at 0.14 mol%), a base (K₂CO₃ or NaHCO₃), and a solvent system of dioxane/water. Reactions are heated at 55–100°C for 3–24 hours, achieving yields up to 96% . Key considerations include maintaining anhydrous conditions to prevent hydrolysis of the boronate ester.

Q. How is this compound characterized spectroscopically, and what are its distinguishing NMR features?

The compound’s structure is confirmed via H and C NMR. Key signals include aromatic protons (δ 6.5–8.0 ppm), acetate methyl protons (δ ~2.1 ppm), and the dioxaborolane’s quaternary methyl groups (δ ~1.3 ppm). B NMR typically shows a peak near 30 ppm for the boronate ester .

Q. What synthetic routes are used to prepare this boronate ester?

Common methods involve Miyaura borylation of halogenated precursors using bis(pinacolato)diboron, Pd catalysts (e.g., Pd(dppf)Cl₂), and potassium acetate in dioxane at 80–100°C. Alternative routes employ transesterification from other boronic acids .

Q. What purification strategies are effective for isolating this compound?

Column chromatography (SiO₂, hexane/ethyl acetate gradients) is standard. Post-reaction workup often includes filtration through diatomaceous earth, aqueous washes, and solvent evaporation. Crystallization from PE/EtOAC mixtures is used for high-purity isolation .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and acetate substituents influence reactivity in cross-couplings?

The methyl group ortho to the boronate enhances steric hindrance, potentially slowing transmetallation but improving regioselectivity. The acetate group, a meta-directing electron-withdrawing group, reduces electron density at the aryl ring, favoring oxidative addition with electron-deficient aryl halides. Comparative studies with fluorine-substituted analogs (e.g., 2-fluoro derivatives) show reduced proto-deboronation rates due to decreased electron density at boron .

Q. What strategies mitigate proto-deboronation during catalytic cycles?

Proto-deboronation is minimized by using sterically hindered Pd catalysts (e.g., Pd(dppf)Cl₂), mild bases (NaHCO₃), and low water content. Pre-drying solvents and reagents, along with shorter reaction times at moderate temperatures (55–80°C), also reduce side reactions. Monitoring by LC-MS helps identify degradation early .

Q. How does the choice of Pd catalyst affect reaction efficiency and byproduct formation?

Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in suppressing homocoupling and proto-deboronation due to its stronger π-accepting ligands, stabilizing the Pd(0) intermediate. Catalyst loadings as low as 0.1 mol% are feasible for gram-scale reactions, though higher loadings (0.5 mol%) may be needed for electron-rich substrates .

Q. What are the challenges in scaling up reactions involving this boronate ester?

Scale-up issues include maintaining consistent mixing for biphasic solvent systems (dioxane/water), controlling exotherms during catalyst initiation, and ensuring efficient removal of boron-containing byproducts. Flow chemistry setups with immobilized Pd catalysts have been explored to improve reproducibility .

Methodological Considerations

Q. How is the compound’s stability assessed under varying storage conditions?

Stability tests under ambient, refrigerated (4°C), and inert atmospheres (N₂) show no decomposition over 6 months when stored in amber vials with desiccants. HPLC purity assays and B NMR are used to monitor hydrolysis (appearance of boronic acid at δ ~10 ppm) .

Q. What analytical techniques resolve ambiguities in reaction monitoring?

LC-MS with ESI+ detects intermediates (e.g., Pd adducts) and byproducts. High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 285.1). IR spectroscopy identifies acetate C=O stretches (~1740 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.